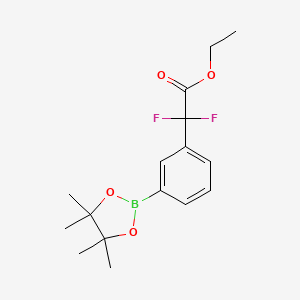
Tert-butyl (R)-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as tert-butyl, chloro, and nitro groups imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with the preparation of the azepane ring, which can be achieved through cyclization reactions.
Functional Group Introduction:
Final Coupling: The final step involves coupling the azepane derivative with tert-butyl carboxylate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution.
Substitution: The tert-butyl group can be replaced with other alkyl groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)hexane-1-carboxylate
- Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)pentane-1-carboxylate
Uniqueness
Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The combination of functional groups also contributes to its versatility in various applications.
Eigenschaften
Molekularformel |
C17H24ClN3O4 |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(2-chloro-6-nitroanilino)azepane-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-17(2,3)25-16(22)20-10-5-4-7-12(11-20)19-15-13(18)8-6-9-14(15)21(23)24/h6,8-9,12,19H,4-5,7,10-11H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
YMJCSEJUQMPQJR-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)




![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)

